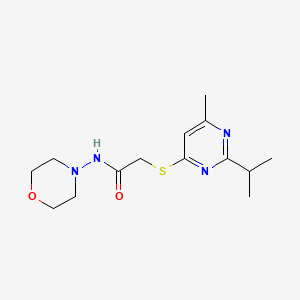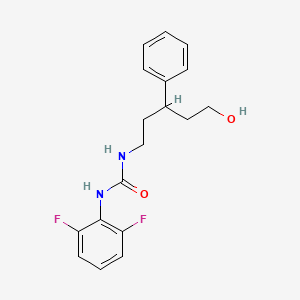
1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea, also known as DFP-10917, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its efficacy in cancer treatment.
作用機序
1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of various other proteins that are important for cancer cell growth and survival. By inhibiting Hsp90, 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea disrupts the function of these proteins, leading to the death of cancer cells.
Biochemical and physiological effects:
1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inhibiting Hsp90, this compound has been shown to induce the expression of various genes that are involved in apoptosis and cell cycle arrest. Additionally, 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea has been shown to inhibit the activity of various signaling pathways that are important for cancer cell growth and survival.
実験室実験の利点と制限
One advantage of using 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea in lab experiments is that it has shown promising results in preclinical studies, indicating that it may be an effective treatment for cancer. Additionally, the mechanism of action of 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea is well understood, making it easier to design experiments to study its effects.
One limitation of using 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea in lab experiments is that it is a relatively new compound, and there is still much to learn about its efficacy and safety. Additionally, 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the development of 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea as a cancer treatment. One potential avenue is to combine 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea with other cancer treatments, such as chemotherapy or radiation therapy, to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosage and administration schedule for 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea in cancer patients. Finally, future research could focus on identifying biomarkers that could be used to predict which patients are most likely to benefit from treatment with 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea.
合成法
The synthesis of 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,6-difluoroaniline with ethyl 5-hydroxy-3-phenylpentanoate to form an intermediate compound. This intermediate compound is then reacted with phosgene to form the final product, 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea.
科学的研究の応用
1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound is effective in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea has been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
1-(2,6-difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O2/c19-15-7-4-8-16(20)17(15)22-18(24)21-11-9-14(10-12-23)13-5-2-1-3-6-13/h1-8,14,23H,9-12H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPSTAFUPCBQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NC2=C(C=CC=C2F)F)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2853033.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2853037.png)
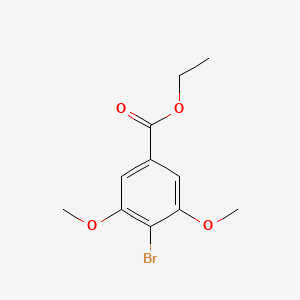
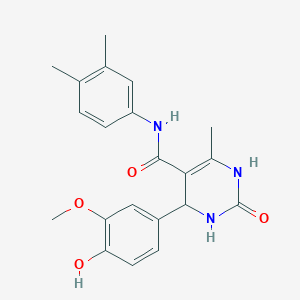
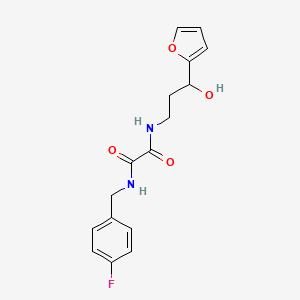
![3-[(4-bromophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2853042.png)

![2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol hydrobromide](/img/structure/B2853044.png)
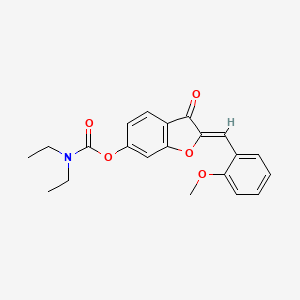
![(E)-N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2853048.png)
![(2E)-3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-acrylic acid](/img/structure/B2853049.png)
![2-ethoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B2853050.png)
